molecular formula C24H23N3O4 B557457 Fmoc-L-his-oall CAS No. 220932-33-2

Fmoc-L-his-oall

Cat. No. B557457
CAS RN: 220932-33-2
M. Wt: 417,47 g/mole
InChI Key: SDJWDDVYGPTKBQ-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-L-his-oall is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a derivative of histidine, an amino acid that is essential for the growth and repair of tissues in the body. This compound is synthesized using a specific method that involves several steps.

Scientific Research Applications

  • High-Performance Liquid Chromatography : Fmoc derivatives are used to improve high-performance liquid chromatography methods for amino acid separation and analysis. This includes enhancing automatic throughput, baseline resolution, chromatographic reproducibility, and column longevity, suitable for protein hydrolysate analysis and quality control of biological samples (Ou et al., 1996).

  • Solid-Phase Synthesis of Peptidomimetics : Fmoc-protected aza-beta3-amino acids are employed in solid-phase synthesis to create "mixed" aza-beta3-peptides. This approach facilitates the synthesis of large quantities of pure mixed aza-beta3-peptides, including biologically active sequences (Busnel et al., 2005).

  • Self-Assembly and Functional Material Fabrication : Fmoc-modified amino acids and short peptides exhibit self-assembly properties, utilized in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic applications. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks (Tao et al., 2016).

  • Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks have shown potential in creating antibacterial and anti-inflammatory materials. This includes nanoassemblies with substantial effects on bacterial morphology and the development of enhanced resin-based composites for biomedical applications (Schnaider et al., 2019).

  • Other Applications : Fmoc derivatives have also been used for the rapid determination of pesticides in environmental water samples, analysis of O-glycans as derivatives, and the detection of amino acid-type osmolytes in microorganisms (Sancho et al., 1994); (Yamada et al., 2013); (Kunte et al., 1993).

Mechanism of Action

Target of Action

The primary target of Fmoc-L-his-oall is the Nα-amino group of an amino acid during peptide synthesis . The compound is used as a protecting group for the Nα-amino group, which is a crucial step in the chemical formation of the peptide bond .

Mode of Action

This compound operates by protecting the Nα-amino group of an amino acid during the peptide synthesis process . This protection is necessary for the activation of the carboxyl group of an amino acid, which is a key step in the formation of the peptide bond . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Biochemical Pathways

The use of this compound is integral to the chemical synthesis of peptides , particularly in the method known as solid-phase peptide synthesis (SPPS) . This process involves the step-by-step assembly of the peptide chain, with each amino acid added one at a time. The Fmoc group allows for the rapid and efficient synthesis of peptides, including those of significant size and complexity .

Pharmacokinetics

It’s worth noting that the fmoc group is stable to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid .

Result of Action

The use of this compound results in the successful synthesis of peptides . By protecting the Nα-amino group, this compound allows for the efficient formation of peptide bonds, enabling the creation of complex peptides .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. For instance, the removal of the Fmoc group is achieved with a solution of 20% piperidine in N,N-dimethylformamide (DMF) . The stability of the Fmoc group to various treatments also contributes to its efficacy in different environments .

properties

IUPAC Name

prop-2-enyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c1-2-11-30-23(28)22(12-16-13-25-15-26-16)27-24(29)31-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h2-10,13,15,21-22H,1,11-12,14H2,(H,25,26)(H,27,29)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJWDDVYGPTKBQ-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(CC1=CN=CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)[C@H](CC1=CN=CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-L-his-oall
Reactant of Route 2
Reactant of Route 2
Fmoc-L-his-oall
Reactant of Route 3
Fmoc-L-his-oall
Reactant of Route 4
Fmoc-L-his-oall
Reactant of Route 5
Reactant of Route 5
Fmoc-L-his-oall
Reactant of Route 6
Reactant of Route 6
Fmoc-L-his-oall

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.